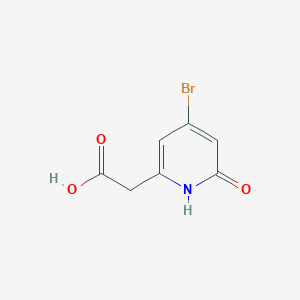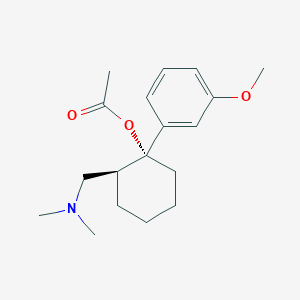
O-Acetyl Tramadol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetyl Tramadol is a synthetic opioid analgesic derived from tramadol. It is known for its potent pain-relieving properties and is used in the management of moderate to severe pain. The compound is structurally related to tramadol, with the addition of an acetyl group, which enhances its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Tramadol typically involves the acetylation of tramadol. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: O-Acetyl Tramadol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, tramadol.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Tramadol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
O-Acetyl Tramadol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of synthetic opioids and their derivatives.
Biology: Research on this compound helps in understanding the interaction of synthetic opioids with biological systems.
Medicine: It is investigated for its potential use in pain management and as an alternative to other opioids with fewer side effects.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
作用機序
O-Acetyl Tramadol exerts its effects primarily through the activation of the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties. The acetyl group in this compound increases its lipophilicity, allowing it to cross the blood-brain barrier more efficiently and exert its effects more rapidly.
類似化合物との比較
Tramadol: The parent compound, less potent but widely used.
Tapentadol: Another synthetic opioid with similar mechanisms but different pharmacokinetics.
Oxycodone: A more potent opioid with a higher risk of dependence.
Uniqueness: O-Acetyl Tramadol is unique due to its enhanced ability to cross the blood-brain barrier and its balanced mechanism of action involving both opioid receptor activation and monoamine reuptake inhibition. This makes it a valuable compound in pain management with potentially fewer side effects compared to other opioids.
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
[(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18-/m0/s1 |
InChIキー |
LQUPISJKOHCHAY-WMZOPIPTSA-N |
異性体SMILES |
CC(=O)O[C@@]1(CCCC[C@H]1CN(C)C)C2=CC(=CC=C2)OC |
正規SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


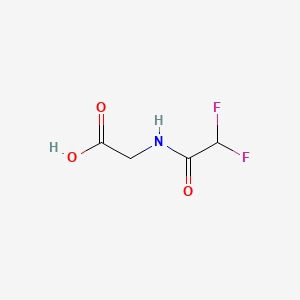
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
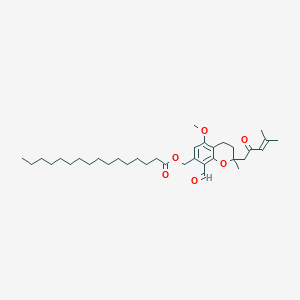
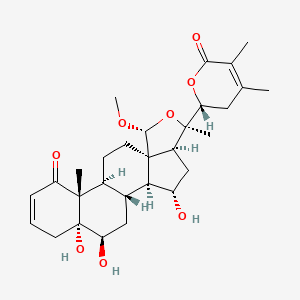
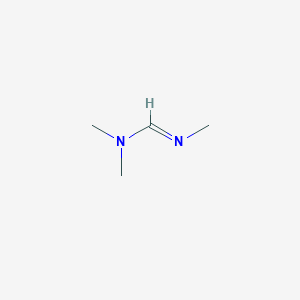

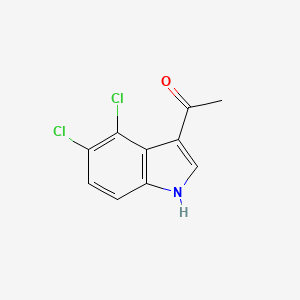
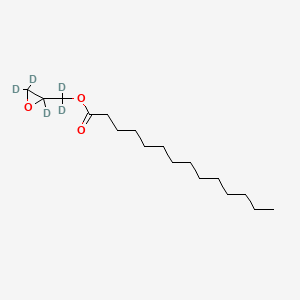

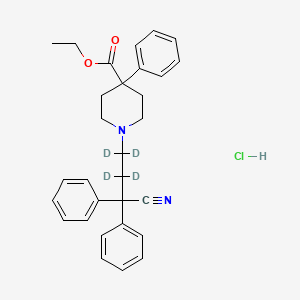
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)

